n-Hydroxybenzylhydrazine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

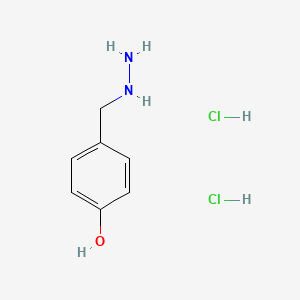

N-Hydroxybenzylhydrazine dihydrochloride, also known as 3-Hydroxybenzylhydrazine dihydrochloride, is a chemical compound with the linear formula: HOC6H4CH2NHNH2 · 2HCl . It is an inhibitor of L-aromatic amino acid decarboxylase and can cross the blood-brain barrier . It also inhibits GABA aminotransferase, as well as other pyridoxal-phosphate-requiring enzymes, by forming the 3-hydroxybenzylhydrazone of that cofactor .

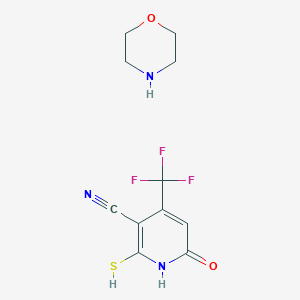

Molecular Structure Analysis

The molecular structure of n-Hydroxybenzylhydrazine dihydrochloride is represented by the linear formula: HOC6H4CH2NHNH2 · 2HCl . This indicates that the compound contains a benzene ring (C6H4) with a hydroxyl group (OH) and a benzylhydrazine group (CH2NHNH2) attached to it. The compound also contains two hydrochloride ions (2HCl).Physical And Chemical Properties Analysis

N-Hydroxybenzylhydrazine dihydrochloride is a beige solid with no odor . It has a melting point range of 137-140 °C . The solubility of the compound in water is 50 mg/mL, resulting in a slightly hazy, faintly yellow solution .Wissenschaftliche Forschungsanwendungen

Free Radical Scavenging Activity

Hydroxybenzylidene hydrazines, closely related to n-Hydroxybenzylhydrazine dihydrochloride, have been studied for their free radical scavenging activities. These compounds demonstrated varying degrees of effectiveness in scavenging radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), galvinoxyl radical (GOR), and 2,2′-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS) radicals. Some of these hydrazines, particularly those with three hydroxyl groups, showed strong radical scavenging effects, while others had minimal to no effect. Additionally, their ability to inhibit photosynthetic electron transport in spinach chloroplasts was also observed, displaying a range from intermediate to no inhibitory effect (Šeršen et al., 2017).

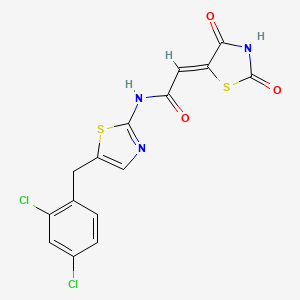

Synthesis and Antifungal Activities

N’-3,5-Dichloro-2-hydroxybenzylidene)-2-hydroxy-3-methylbenzohydrazide and its oxovanadium(V) complex, which are structurally related to n-Hydroxybenzylhydrazine dihydrochloride, have been synthesized and shown to possess moderate to strong antifungal activities against fungi like Aspergillus flavus, Fusarium, and Candida albicans. This highlights the potential application of these compounds in antifungal research and treatment strategies (Zhi-ping. Li et al., 2011).

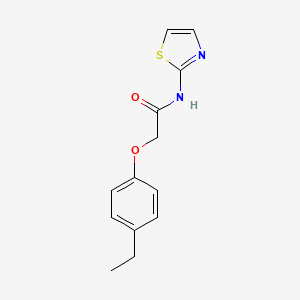

Redox Chemistry in Enzymatic Oxidation

Studies on compounds like 1-Hydroxybenzotriazole, violuric acid, and N-hydroxyacetanilide, which are structurally similar to n-Hydroxybenzylhydrazine dihydrochloride, have demonstrated their roles in mediating various laccase-catalyzed biotransformations. These include applications in paper pulp delignification and degradation of polycyclic hydrocarbons. The mechanism of enzymatic oxidation was found to depend on the redox potential difference between the N-OH substrate and laccase, suggesting potential industrial and environmental applications (Feng Xu et al., 2000).

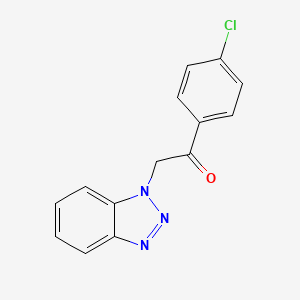

Electrochemical Degradation Studies

Hydroxyl radicals generated at a Boron-Doped Diamond (BDD) anode were used for the electrochemical degradation of the antibiotic sulfachloropyridazine in studies involving hydroxybenzyl hydrazines. The treatment with hydroxyl radicals, which are strong oxidants, led to the overall mineralization of the antibiotic, showing the potential of these compounds in water treatment and environmental decontamination processes (Mariam Haidar et al., 2013).

Wirkmechanismus

Target of Action

n-Hydroxybenzylhydrazine dihydrochloride primarily targets L-aromatic amino acid decarboxylase . This enzyme plays a crucial role in the biosynthesis of neurotransmitters like dopamine and serotonin, which are vital for various physiological functions such as mood regulation and motor control .

Mode of Action

n-Hydroxybenzylhydrazine dihydrochloride acts as an inhibitor of L-aromatic amino acid decarboxylase . By inhibiting this enzyme, it disrupts the production of certain neurotransmitters, leading to changes in the neurotransmission processes .

Biochemical Pathways

The inhibition of L-aromatic amino acid decarboxylase by n-Hydroxybenzylhydrazine dihydrochloride affects the biochemical pathways involved in the synthesis of neurotransmitters . This can lead to downstream effects such as altered neurotransmission, which can influence various physiological functions .

Result of Action

The molecular and cellular effects of n-Hydroxybenzylhydrazine dihydrochloride’s action primarily involve changes in neurotransmission due to its inhibition of L-aromatic amino acid decarboxylase . These changes can potentially affect various physiological functions regulated by the neurotransmitters whose synthesis is disrupted .

Safety and Hazards

N-Hydroxybenzylhydrazine dihydrochloride may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water . If swallowed or inhaled, seek medical attention .

Eigenschaften

IUPAC Name |

4-(hydrazinylmethyl)phenol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c8-9-5-6-1-3-7(10)4-2-6;;/h1-4,9-10H,5,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGICFSWQIXBFRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[1-(6-methoxypyridin-2-yl)propyl]but-2-enamide](/img/structure/B2562989.png)

![N-Ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2563000.png)

![(2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2563001.png)

![2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2563002.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2563004.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2563009.png)